1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine
Description
1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine is a chemically modified tetrahydropyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a fluorine substituent at the 5-position, and a methanamine moiety at the 4-position.
Properties
Molecular Formula |
C11H19FN2O2 |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h4-7,13H2,1-3H3 |
InChI Key |
YDLBAJWOJWUYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester
This compound is synthesized through a three-step reaction involving N-(tert-butoxycarbonyl)-4-piperidone, 4-aminopyridine, and other reagents. The steps include forming trifluoromethanesulfonyl imines, followed by a reaction with diisopropylamine and n-butyl lithium, and finally, a palladium-catalyzed borylation.
Synthesis of Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate
This compound is synthesized via an iodine-catalyzed five-component reaction involving 4-fluoroaniline, 4-trifluoromethyl benzaldehyde, and ethyl acetoacetate in methanol.
Characterization Techniques
Characterization of the final product would involve various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR can provide detailed structural information.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
- Infrared Spectroscopy (IR) : Helps identify functional groups.
Data Tables
Given the absence of specific data for this compound, we can refer to related compounds for general guidance:
Chemical Reactions Analysis
Types of Reactions
1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Boc protecting group ensures stability and selectivity in reactions, while the fluorine atom enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine can be contextualized against related compounds, particularly those sharing the tetrahydropyridine core or neuroactive profiles. Below is a comparative analysis based on the provided evidence and structural analogs:
Structural and Functional Comparison with MPTP
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), described in , is a neurotoxin known to induce Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra . Key differences between MPTP and the target compound include:
The Boc group in the target compound likely prevents metabolic conversion to reactive intermediates, contrasting with MPTP’s bioactivation pathway.
Comparison with Pyrazole Derivatives ()
lists pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) . While structurally distinct from tetrahydropyridines, these compounds highlight the role of substituents in modulating activity. For example:
- Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 3) enhance stability and receptor affinity in pyrazoles. Similarly, the 5-fluoro substituent in the target compound may confer analogous electronic effects.
- Bulkier groups (e.g., 2-bromophenyl in compound 4) reduce conformational flexibility, a factor that could parallel the steric effects of the Boc group in the target molecule.
However, the tetrahydropyridine core of the target compound distinguishes it from pyrazole derivatives in terms of ring strain, hydrogen bonding capacity, and metabolic pathways.
Research Findings and Implications
- MPTP’s Toxicity Mechanism : MPTP’s conversion to MPP+ inhibits mitochondrial complex I, causing oxidative stress and neuronal death . The Boc and fluorine groups in the target compound may mitigate such toxicity by blocking metabolic activation or enhancing antioxidant properties.
- Synthetic Utility : The Boc group in the target compound offers reversible protection for amines, a feature absent in MPTP and pyrazole derivatives, enabling controlled functionalization in drug synthesis.
Biological Activity
1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl 4-(5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanamine
- Molecular Formula : C16H28BNO4
- Molecular Weight : 309.2 g/mol
- CAS Number : 286961-14-6
Synthesis Methods
The synthesis of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine derivatives typically involves multi-step reactions utilizing various reagents. A notable method includes:
- Starting Materials : N-(tert-butoxycarbonyl)-4-piperidone and 4-aminopyridine.
- Reagents : Trifluoromethanesulfonic anhydride, n-butyllithium, and bis(pinacolato)diboron.
- Solvents : Dichloromethane and tetrahydrofuran.
- Catalysts : Palladium-based catalysts are often employed to facilitate the reactions.
The purity of synthesized compounds can exceed 98%, with yields reported between 51% to 58% depending on the specific reaction conditions used .
Antitumor Activity
Research has demonstrated that derivatives of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine exhibit potent antitumor activity. For instance:
- In Vitro Studies : Compounds have shown significant inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests a mechanism involving the intracellular release of active metabolites that inhibit cell proliferation.
Antimicrobial Activity
The biological evaluation of various derivatives has indicated promising antimicrobial properties:
- Activity Against Bacteria and Fungi : Compounds derived from this scaffold have been tested against a range of bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., A. niger) using agar diffusion methods. Results indicated zones of inhibition comparable to conventional antibiotics .
The mechanism by which these compounds exert their biological effects is still under investigation but may involve:
- Inhibition of Key Enzymes : Some studies suggest that these compounds may act by inhibiting enzymes involved in nucleotide metabolism or by interfering with cellular signaling pathways critical for tumor growth .
Case Studies and Research Findings
Q & A
Q. Table 1: Boc Deprotection Efficiency Under Different Conditions
| Condition | Reagent | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Strong acid | TFA/DCM | 3 | 11.1 | 95 | |
| Mild acid | 1 N HCl | 10 | 8.5 | 90 | |
| Thermal | DMF, 100°C | 6 | <5 | 70 |
Q. Table 2: Impact of Fluorine on Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
